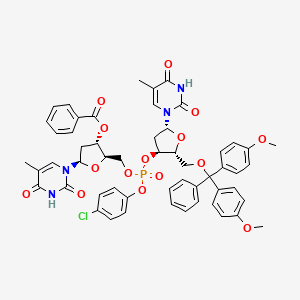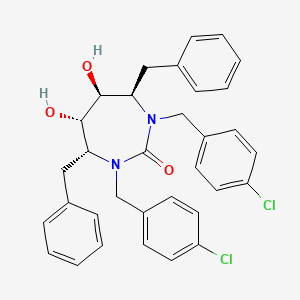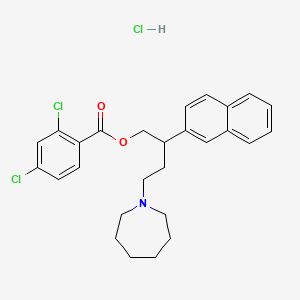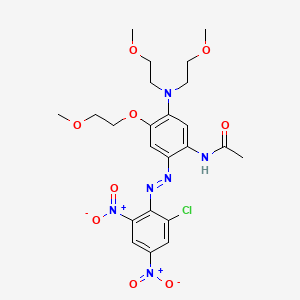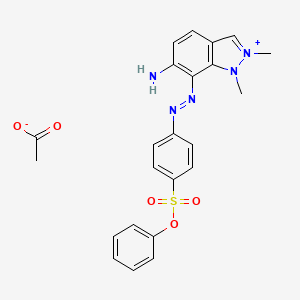
6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. These compounds are widely used in various industries due to their vibrant colors and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate typically involves the following steps:
Diazotization: The starting material, 4-(phenoxysulphonyl)aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-Amino-1,2-dimethyl-1H-indazole under basic conditions to form the azo compound.
Acetylation: The final step involves the acetylation of the azo compound to form the acetate salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process would involve continuous monitoring and control of temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the azo group.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Oxidized products may include quinones or other oxygenated derivatives.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various effects. The compound’s structure allows it to bind to specific sites on proteins or nucleic acids, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining tissues.
Sudan III: A lipid-soluble azo dye used for staining triglycerides.
Uniqueness
6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium acetate is unique due to its specific structural features, such as the presence of the indazolium ring and the phenoxysulphonyl group. These features confer distinct chemical and biological properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
94109-88-3 |
|---|---|
Formule moléculaire |
C23H23N5O5S |
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
phenyl 4-[(6-amino-1,2-dimethylindazol-2-ium-7-yl)diazenyl]benzenesulfonate;acetate |
InChI |
InChI=1S/C21H19N5O3S.C2H4O2/c1-25-14-15-8-13-19(22)20(21(15)26(25)2)24-23-16-9-11-18(12-10-16)30(27,28)29-17-6-4-3-5-7-17;1-2(3)4/h3-14,22H,1-2H3;1H3,(H,3,4) |
Clé InChI |
IGWHLOVCJUKVRE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[O-].CN1C2=C(C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)OC4=CC=CC=C4)N)C=[N+]1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


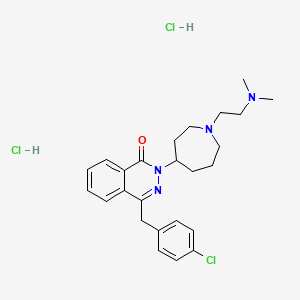
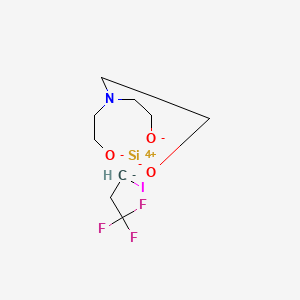
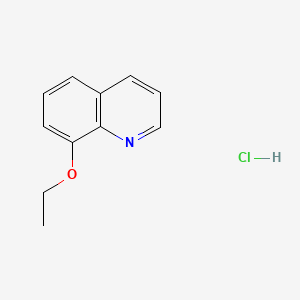
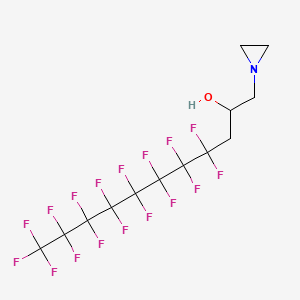
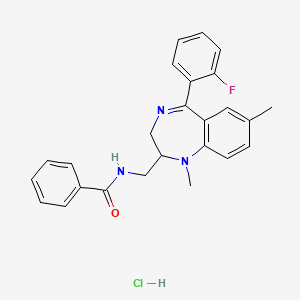
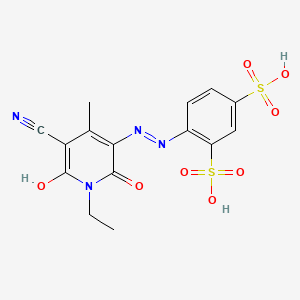
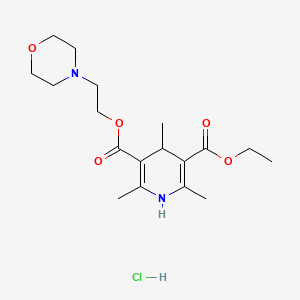
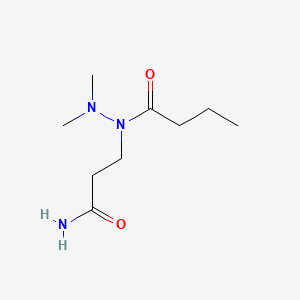
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
